![molecular formula C13H9ClN2O2 B14078994 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine typically involves the reaction of 2-chloro-5-nitropyridine with a suitable reagent to introduce the ethenyl group. One common method is the Heck reaction, which involves the coupling of 2-chloro-5-nitropyridine with 4-nitrostyrene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ethenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-amino-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine.
Reduction: 2-chloro-5-[(E)-2-(4-aminophenyl)ethenyl]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitropyridine: Lacks the ethenyl group but shares the chloro and nitro substituents.
4-nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the pyridine ring.
2-chloro-5-[(E)-2-(4-aminophenyl)ethenyl]pyridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine is unique due to the combination of its chloro, nitrophenyl, and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9ClN2O2 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-5-[2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H |
InChI Key |
DNHVFKKPWZTKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


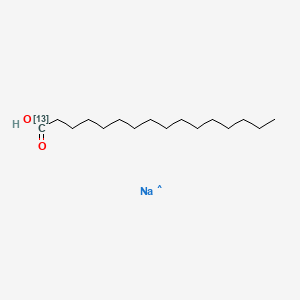
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)
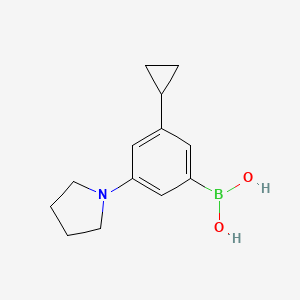

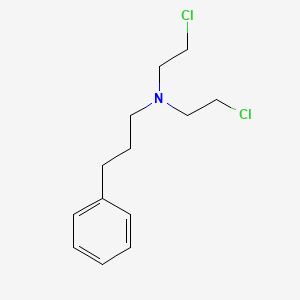
![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
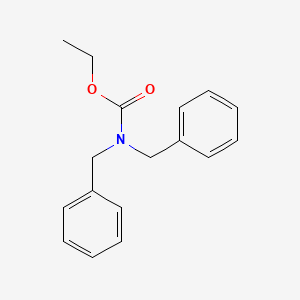
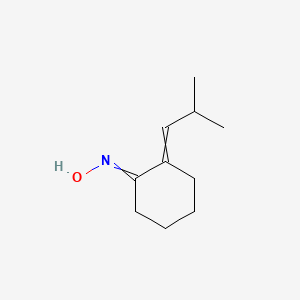
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
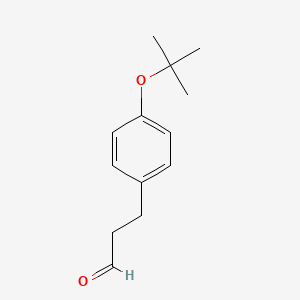
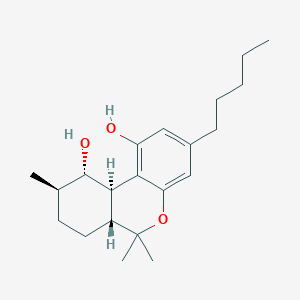
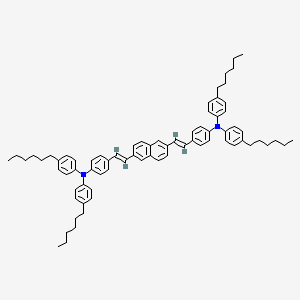
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
